molecular formula C14H11IO B1324247 3'-Iodo-2-phenylacetophenone CAS No. 214900-27-3

3'-Iodo-2-phenylacetophenone

Cat. No. B1324247
CAS RN: 214900-27-3
M. Wt: 322.14 g/mol
InChI Key: RBJBDLODDSSGNG-UHFFFAOYSA-N
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Description

3’-Iodo-2-phenylacetophenone is a chemical compound with the CAS Number: 214900-27-3 and a molecular weight of 322.15 . It is an off-white solid and is gaining popularity in scientific research due to its unique physical, chemical, and biological properties.


Molecular Structure Analysis

The molecular structure of 3’-Iodo-2-phenylacetophenone contains a total of 28 bonds. There are 17 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, and 1 ketone (aromatic) . The linear formula of this compound is C14H11IO .


Physical And Chemical Properties Analysis

3’-Iodo-2-phenylacetophenone is an off-white solid . It has a molecular weight of 322.15 and a linear formula of C14H11IO .

Scientific Research Applications

  • Reactions with Iodine(III) Tris(trifluoroacetate) 3'-Iodo-2-phenylacetophenone can be formed through the reaction of acetophenones with iodine(III) tris(trifluoroacetate). This reaction yields iodo derivatives depending on the substituent and reaction conditions, including solvent and temperature. The study by Fukuyama, Nishino, and Kurosawa (1987) provides insights into the reaction mechanisms for the iodination at the α-carbon to the carbonyl group (Fukuyama, Nishino, & Kurosawa, 1987).

  • Organohypervalent Iodine Reagents for α-Functionalizations The study by Moriarty et al. (1997) explored the use of organohypervalent iodine reagents for α-functionalizations, transforming phenylacetylene into α-functionalized acetophenone derivatives, including potential derivatives of 3'-Iodo-2-phenylacetophenone (Moriarty, Condeiu, Tao, & Prakash, 1997).

  • Initiator Efficiency in UV Polymerizations Kurdikar and Peppas (1994) investigated the initiator efficiency of 2,2-dimethoxy-2-phenylacetophenone, which could relate to the study of 3'-Iodo-2-phenylacetophenone in similar applications. They developed expressions predicting the initiator efficiency in polymerizations (Kurdikar & Peppas, 1994).

  • Antibacterial Activity of Derivatives Goto et al. (2009) synthesized derivatives of 2',3',4'-trihydroxy-2-phenylacetophenone, evaluating their antibacterial activities. Some derivatives showed activity against Gram-positive bacteria, indicating potential antibacterial applications for derivatives of 3'-Iodo-2-phenylacetophenone (Goto, Kumada, Ashida, & Yoshida, 2009).

  • Hypoiodite Reaction and Product Synthesis Forbes, Goosen, and Laue (1974) studied the hypoiodite reaction with compounds like 1,1-diphenylethylene, leading to the production of phenylacetophenone, which could be related to the synthesis of 3'-Iodo-2-phenylacetophenone (Forbes, Goosen, & Laue, 1974).

  • Electrocarboxylation of Haloacetophenones Wang et al. (2014) conducted electrocarboxylation studies on haloacetophenones, which could be relevant for understanding the electrochemical behavior of 3'-Iodo-2-phenylacetophenone derivatives (Wang, Xu, Lan, Huimei, & Lu, 2014).

  • QSAR Models for Antiviral Activities Bourass et al. (2016) developed 3D-QSAR models to predict antiviral activities of N-phenylbenzamide and N-phenylacetophenone compounds, which could include 3'-Iodo-2-phenylacetophenone analogs (Bourass, El Ghalia, Ouammou, & Bouachrine, 2016).

properties

IUPAC Name

1-(3-iodophenyl)-2-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IO/c15-13-8-4-7-12(10-13)14(16)9-11-5-2-1-3-6-11/h1-8,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBJBDLODDSSGNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CC(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642282
Record name 1-(3-Iodophenyl)-2-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Iodo-2-phenylacetophenone

CAS RN

214900-27-3
Record name 1-(3-Iodophenyl)-2-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

m-Iodobenzoic acid (1 g, 0.004 mol) was dissolved in MeCN (20 ml), Cs2CO3 (2.63 g, 2 eq) and benzyl bromide (0.528 ml, 1.1 eq) added. The mixture was heated at reflux overnight. The mixture was concentrated, taken up in EtOAc, washed with water, dried (MgSO4), and concentrated. The residue was purified by silica gel chromatography (0-60% EtOAc in hexane) to give 1.6 g of M16-3.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.63 g
Type
reactant
Reaction Step Two
Quantity
0.528 mL
Type
reactant
Reaction Step Two

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